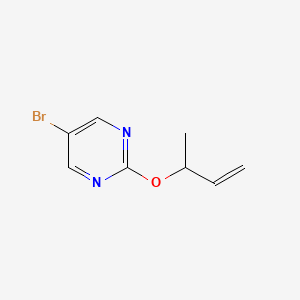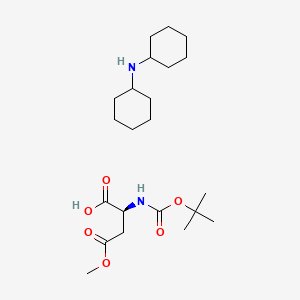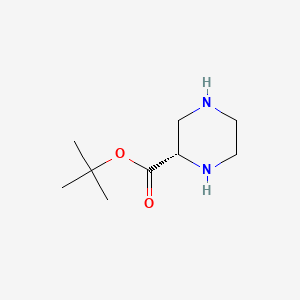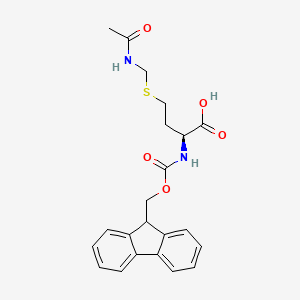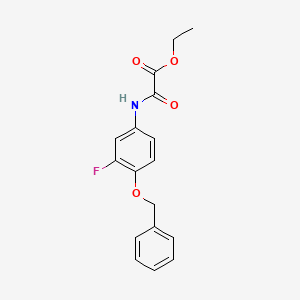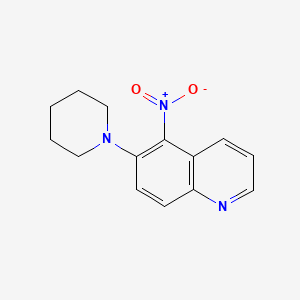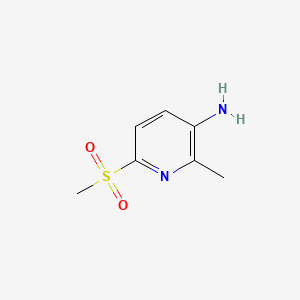
2-Metil-6-(metilsulfonil)piridin-3-amina
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” is 1S/C7H10N2O2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,8H2,1-2H3 . The Canonical SMILES for this compound is CS(=O)(=O)C1=NC=C(C=C1)N .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” include a molecular weight of 186.23 g/mol, an XLogP3 of 0.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Aplicaciones Científicas De Investigación
Farmacología: Inhibición de COX-2
Este compuesto se ha explorado por su posible papel en el diseño de inhibidores selectivos de COX-2, que son cruciales en el desarrollo de fármacos antiinflamatorios. La modificación de derivados de piridina relacionados podría conducir a inhibidores más eficientes y selectivos, proporcionando una vía para nuevos agentes terapéuticos {svg_1}.
Ciencia de los materiales: Bloques de construcción heterocíclicos
En la ciencia de los materiales, 2-Metil-6-(metilsulfonil)piridin-3-amina sirve como un bloque de construcción heterocíclico. Su estructura molecular permite la síntesis de materiales complejos, potencialmente útiles en la creación de nuevos polímeros o bibliotecas de moléculas pequeñas para la detección de alto rendimiento {svg_2}.
Síntesis química: Intermedio
Este compuesto se utiliza como intermedio en la síntesis química. Sus grupos sulfonilo y amino reactivos lo convierten en un precursor versátil para varias rutas sintéticas, lo que lleva a la producción de moléculas complejas para una mayor investigación y desarrollo {svg_3}.
Bioquímica: Inhibición enzimática
En bioquímica, puede actuar como un inhibidor enzimático, proporcionando una herramienta para estudiar los mecanismos enzimáticos o desarrollar ensayos basados en enzimas. Su interacción con las enzimas también podría ser fundamental para comprender las vías metabólicas {svg_4}.
Usos industriales: Investigación y desarrollo
Industrialmente, se utiliza principalmente para fines de investigación y desarrollo. Se están investigando sus propiedades para posibles aplicaciones en productos farmacéuticos, agroquímicos y otros productos químicos industriales {svg_5}.
Aplicaciones ambientales: Estudios analíticos
El perfil de estabilidad y reactividad del compuesto lo hace adecuado para estudios analíticos ambientales. Podría utilizarse en la detección y cuantificación de contaminantes ambientales o en el estudio de vías de degradación {svg_6}.
Investigación biomédica: Estudios antivirales y antibacterianos
Tiene posibles aplicaciones en estudios antivirales y antibacterianos debido a sus características estructurales. La investigación en esta área podría conducir al descubrimiento de nuevos fármacos para combatir enfermedades infecciosas {svg_7}.
Farmacocinética: Estudios de absorción y distribución
Las propiedades fisicoquímicas del compuesto, como la solubilidad y la lipofilia, lo convierten en un tema interesante para los estudios farmacocinéticos. Comprender su absorción, distribución, metabolismo y excreción (ADME) puede informar el diseño y desarrollo de fármacos {svg_8}.
Safety and Hazards
The safety information for “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .
Relevant Papers Several papers were found relevant to “2-Methyl-6-(methylsulfonyl)pyridin-3-amine”. One paper discusses the synthesis of substituted pyridines with diverse functional groups . Another paper provides information about the compound’s properties . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications.
Propiedades
IUPAC Name |
2-methyl-6-methylsulfonylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMCZYUTXQRFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679615 | |
| Record name | 6-(Methanesulfonyl)-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
897732-75-1 | |
| Record name | 6-(Methanesulfonyl)-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


